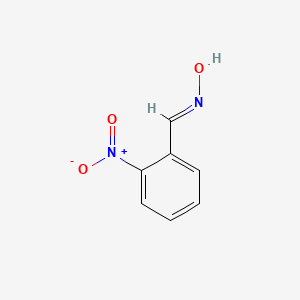

2-Nitrobenzaldoxime

Description

Contextual Significance of Aldoximes in Organic and Inorganic Chemistry

Aldoximes, characterized by the general formula RCH=NOH where R is an alkyl or aryl group, are a vital class of organic compounds derived from the condensation of aldehydes with hydroxylamine (B1172632) noaa.govwikipedia.orgbyjus.comtestbook.com. They play a crucial role in organic synthesis, serving as versatile intermediates for a wide array of chemical transformations. Traditionally, aldoximes are employed for the protection, purification, and characterization of carbonyl compounds wikipedia.orgtestbook.comresearchgate.netresearchgate.net.

Chemically, aldoximes are known for their ability to undergo various reactions. They can be dehydrated to form nitriles testbook.comsphinxsai.comnih.govnih.gov, reduced to primary amines wikipedia.orgbyjus.com, or participate in the Beckmann rearrangement to yield amides. Furthermore, aldoximes are precursors for synthesizing other valuable organic functionalities, including nitro compounds, nitrones, and azaheterocycles wikipedia.orgtestbook.comresearchgate.netresearchgate.net. Industrially, aldoximes are significant, with their derivatives being key intermediates in the production of materials like caprolactam, a precursor to Nylon 6 noaa.govbyjus.comtestbook.com. In inorganic chemistry, aldoximes also act as versatile ligands, capable of forming complexes with metal ions researchgate.netresearchgate.netresearchgate.net. However, it is important to note that aldoximes can exhibit reactivity hazards, such as the potential to peroxidize and explode during distillation noaa.gov.

Research Trajectories for 2-Nitrobenzaldoxime (B1352428) in Advanced Chemical Studies

This compound (CAS: 6635-41-2), with the molecular formula C7H6N2O3 and a molecular weight of approximately 166.13 g/mol nih.govnist.govchemeo.comnist.govscbt.comchemscene.comchemsrc.com, is an aromatic aldoxime featuring a nitro group in the ortho position. Research involving this specific compound has explored its utility in specialized synthetic procedures.

A notable area of application for this compound is in the field of oligonucleotide synthesis, particularly within solution-phase methodologies beilstein-journals.orgnih.govglenresearch.comucl.ac.ukrsc.orggoogle.combac-lac.gc.ca. It functions as a deprotecting agent, often in combination with tetramethylguanidine (TMG), facilitating the removal of protecting groups from nucleosides and nucleotides during complex synthetic sequences nih.govgoogle.com. The (E)-isomer of this compound has been specifically cited in these deprotection protocols google.com.

Beyond its role in nucleic acid chemistry, this compound has been a subject of study in mass spectrometry, with research investigating its fragmentation patterns and the formation of specific ions, such as the [M-HNO]+ ion acs.org. Its chemical behavior has also been examined in coordination chemistry, where it has been reacted with organoantimony compounds to form metal complexes researchgate.net. Furthermore, like other aldoximes, this compound can undergo dehydration to yield 2-Nitrobenzonitrile (B147312), a transformation relevant in synthetic organic chemistry sphinxsai.com. While general aldoxime research is broad, studies focusing on this compound typically highlight its specific utility as a reagent or its behavior in targeted chemical reactions and analytical investigations.

Data Tables

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C7H6N2O3 | nih.govnist.govchemeo.comnist.govscbt.comchemscene.comchemsrc.comscbt.commedchemexpress.com |

| Molecular Weight | 166.13 g/mol | nih.govnist.govchemeo.comnist.govscbt.comchemscene.comchemsrc.comscbt.commedchemexpress.com |

| CAS Number | 6635-41-2 | nist.govchemeo.comscbt.comchemscene.comchemsrc.comscbt.comchemicalbook.comchemicalbook.comchemicalbook.comglpbio.com |

| Melting Point | 98-100 °C | chemsrc.comchemicalbook.com |

| Appearance | Light yellow powder | chemicalbook.com |

| LogP | ~1.4 - 1.9 (predicted/calculated) | chemeo.comchemsrc.com |

| pKa | ~10.08 (predicted) | chemicalbook.com |

| Storage Conditions | Sealed in dry, 2-8°C | chemscene.comchemicalbook.com |

Table 2: Spectroscopic Data Availability for this compound

| Spectroscopic Technique | Availability | Cited Sources |

| IR Spectrum | Yes | nist.govnist.govnih.gov |

| 1H NMR Spectrum | Yes | chemicalbook.comspectrabase.com |

| 13C NMR Spectrum | Yes | chemicalbook.comspectrabase.com |

| Mass Spectrum (MS) | Yes | nist.govnist.govchemicalbook.comspectrabase.com |

| Raman Spectrum | Yes | nih.govspectrabase.com |

Compound List:

this compound

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(2-nitrophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c10-8-5-6-3-1-2-4-7(6)9(11)12/h1-5,10H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMGDCCTWRRUDX-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801302461 | |

| Record name | [C(E)]-2-Nitrobenzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4836-00-4, 6635-41-2 | |

| Record name | [C(E)]-2-Nitrobenzaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4836-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobenzaldehyde oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6635-41-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [C(E)]-2-Nitrobenzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Nitrobenzaldoxime and Its Analogues

Conventional Synthetic Routes via Aldehyde Oximation

The most direct and widely employed method for synthesizing 2-nitrobenzaldoxime (B1352428) involves the reaction of 2-nitrobenzaldehyde (B1664092) with a hydroxylamine (B1172632) source, typically hydroxylamine hydrochloride (NH₂OH·HCl), in the presence of a base.

Synthesis from 2-Nitrobenzaldehyde Precursors

This method capitalizes on the readily available 2-nitrobenzaldehyde. The reaction proceeds via the nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration to form the oxime. Common bases used to neutralize the hydrochloric acid byproduct and facilitate the reaction include sodium acetate (B1210297), sodium carbonate, or pyridine. Solvents such as ethanol (B145695) or methanol (B129727) are frequently employed.

A typical procedure involves dissolving 2-nitrobenzaldehyde in a suitable solvent, such as ethanol, and then adding hydroxylamine hydrochloride and a base like sodium acetate. The mixture is then stirred or refluxed for a period, after which the this compound product can be isolated, often by filtration or extraction. For instance, reacting 2-nitrobenzaldehyde with hydroxylamine hydrochloride and sodium acetate in ethanol at reflux for a short duration has been reported to yield the desired oxime londonmet.ac.uknih.gov.

Table 2.1.1: Representative Oximation Conditions for 2-Nitrobenzaldehyde

| Precursor | Hydroxylamine Source | Base | Solvent | Temperature | Reaction Time | Typical Yield | Reference |

| 2-Nitrobenzaldehyde | Hydroxylamine hydrochloride | Sodium acetate | Ethanol | Reflux | ~15-30 min | ~79% (crude) | londonmet.ac.uknih.gov |

| Benzaldehyde (analogue) | Hydroxylamine hydrochloride | Sodium carbonate | Methanol | Room Temp. | 24 h | 91% | vulcanchem.com |

| Benzaldehyde (analogue) | Hydroxylamine hydrochloride | Sodium acetate | Ethanol | Reflux | 15 min | Not specified | nih.gov |

Approaches from Nitrotoluene Derivatives

Synthesizing this compound can also be achieved through multi-step sequences starting from 2-nitrotoluene (B74249). These routes typically involve the oxidation of the methyl group of 2-nitrotoluene to an aldehyde, followed by the oximation step described above.

Direct oxidation of 2-nitrotoluene to 2-nitrobenzaldehyde is also possible but generally requires harsher conditions or less selective oxidants. Methods involving strong oxidants like Cerium(IV) in perchloric acid or electrochemically generated Cobalt(III) in sulfuric acid have been described justia.com. However, these methods often present challenges related to reagent handling and waste disposal. Other reported methods for oxidizing the methyl group of 2-nitrotoluene include the use of chromium oxide, dichromate, or potassium permanganate (B83412), which are known for poor selectivity and significant environmental pollution google.com.

Table 2.1.2: Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene

| Starting Material | Intermediate(s) | Oxidation Method | Oxidizing Agent | Catalyst/Base | Typical Yield (to Aldehyde) | Reference(s) |

| 2-Nitrotoluene | 2-Nitrobenzyl bromide | Bromination followed by oxidation of 2-nitrobenzyl alcohol | H₂O₂ | NaOH | ~77% (overall) | patsnap.comgoogle.com |

| 2-Nitrotoluene | 2-Nitrobenzyl bromide | Direct oxidation of bromination oil | DMSO / NaHCO₃ | N/A | High yield, high purity | google.comwikipedia.org |

| 2-Nitrotoluene | 2-Nitrobenzyl halide | Halogenation followed by oxidation with DMSO and sodium bicarbonate | DMSO / NaHCO₃ | N/A | Not specified | wikipedia.org |

| 2-Nitrotoluene | 2-amino-o-nitrostyrene | Via dimethylformamide acetal (B89532) reaction followed by oxidation | Oxygen / NaOCl | Copper catalysis / Sodium hypochlorite (B82951) | Not specified | justia.com |

| 2-Nitrotoluene | N/A | Direct oxidation (less common/selective) | Ce(IV) / Co(III) | Perchloric acid / Sulfuric acid | Not specified | justia.com |

| 2-Nitrotoluene | N/A | Side-chain oxidation | CrO₃/K₂Cr₂O₇/KMnO₄ | Acetic anhydride | Low yield, poor selectivity | google.com |

Novel or Modified Synthetic Protocols

While conventional methods are robust, research continues to explore more efficient, selective, and environmentally friendly catalytic approaches for oxime synthesis.

Catalyst-Mediated Oximation Processes

Catalytic methods for aldoxime formation are an active area of research. While specific catalytic systems for the direct oximation of 2-nitrobenzaldehyde are not extensively detailed in the provided literature, general principles of catalytic oximation are applicable. For instance, ruthenium pincer catalysts have been developed for the direct synthesis of oximes from alcohols and hydroxylamine hydrochloride, proceeding through in situ aldehyde formation researchgate.net. Additionally, catalysts such as scandium triflate (Sc(OTf)₃) and palladium(II) acetate have shown efficacy in catalyzing amide bond formation from aldehydes and hydroxylamine hydrochloride, suggesting their potential involvement in oxime formation as an intermediate step rsc.org. These advancements aim to improve reaction rates, reduce byproduct formation, and enable milder reaction conditions.

Compound List:

this compound

2-Nitrobenzaldehyde

2-Nitrotoluene

2-Nitrobenzyl bromide

2-Nitrobenzyl alcohol

Hydroxylamine hydrochloride

Sodium acetate

Paraformaldehyde

Dimethyl sulfoxide (B87167) (DMSO)

Sodium bicarbonate

Sodium hydroxide (B78521)

Hydrogen peroxide

Azo-bis alkyl nitrile

Potassium carbonate

Chlorobenzene

Azobisisovaleronitrile

Azobisisoheptanonitrile

Dimethylformamide acetal

2-amino-o-nitrostyrene

Potassium permanganate

Triethylamine

Sulfuric acid

Cerium(IV) (Ce(IV))

Cobalt(III) (Co(III))

Perchloric acid

Cinnamaldehyde

2-nitrocinnamaldehyde (B74183)

2-nitrocinnamic acid

2-nitrostyrene

4-bromo-2-nitrobenzaldehyde (B1297750)

4-bromo-2-nitroaniline (B116644)

4-bromo-2-nitrobenzaldoxime

Ruthenium pincer catalyst

Scandium triflate (Sc(OTf)₃)

Palladium(II) acetate

Advanced Spectroscopic and Structural Elucidation of 2 Nitrobenzaldoxime and Its Derivatives

Vibrational Spectroscopy (FT-IR) in Structural Confirmation

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a cornerstone technique for identifying the functional groups present within a molecule by probing its vibrational modes. pressbooks.pubresearchgate.net The characteristic absorption frequencies of specific chemical bonds allow for the confirmation of the molecular structure. For 2-Nitrobenzaldoxime (B1352428), key functional groups include the nitro (NO₂) group, the oxime (C=N-OH) moiety, and the aromatic ring.

The nitro group typically exhibits strong absorption bands corresponding to asymmetric and symmetric stretching vibrations, generally found in the regions of 1500–1570 cm⁻¹ and 1300–1370 cm⁻¹, respectively. researchgate.netcyberleninka.ru The oxime functional group is characterized by the stretching vibration of the C=N double bond, usually observed around 1600–1630 cm⁻¹, and the O-H stretching vibration, which typically appears as a broad band in the 3100–3500 cm⁻¹ range due to hydrogen bonding. pressbooks.pubnih.gov Studies on related compounds, such as m-nitrobenzaldoxime, have confirmed the presence of these characteristic bands, with O-H stretching observed at 3298 cm⁻¹ and C=N stretching at 1617 cm⁻¹. nih.gov The presence of these specific vibrational signatures in the FT-IR spectrum of a synthesized sample serves as strong evidence for the formation of this compound or its derivatives. researchgate.netresearchgate.net

Table 3.1.1: Characteristic FT-IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Observed in Related Compounds (cm⁻¹) | Source(s) |

| NO₂ (asymmetric stretch) | 1500–1570 | ~1554 (in metal complex) | researchgate.netcyberleninka.ru |

| NO₂ (symmetric stretch) | 1300–1370 | ~1114 (in metal complex) | researchgate.netcyberleninka.ru |

| C=N (oxime) | 1600–1630 | 1617 (m-nitrobenzaldoxime) | pressbooks.pubnih.gov |

| O-H (oxime) | 3100–3500 (broad) | 3298 (m-nitrobenzaldoxime) | pressbooks.pubnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for detailed structural elucidation, providing information about the chemical environment of atomic nuclei, most notably ¹H and ¹³C. pressbooks.pubnih.gov The chemical shifts, coupling constants, and signal intensities in NMR spectra offer unique fingerprints for identifying compounds and confirming their structures.

¹H and ¹³C NMR Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals for its aromatic protons and the proton of the oxime group (OH). A particularly diagnostic signal is that of the proton attached to the imine carbon (CH=N), which is sensitive to the electronic environment. spectrabase.comnih.govchemicalbook.com Similarly, the ¹³C NMR spectrum reveals signals for each unique carbon atom, including the aromatic carbons, the carbon atom bearing the nitro group, and the imine carbon (C=N). spectrabase.comnih.govchemicalbook.com

Experimental data for this compound provides specific chemical shift values. In CDCl₃, the ¹H NMR spectrum shows the CH=N proton resonating at approximately 8.70 ppm, while the aromatic protons appear in the region of 7.57–8.08 ppm. chemicalbook.com The ¹³C NMR spectrum, also in CDCl₃, indicates the C=N carbon at around 152.6 ppm, with aromatic carbons typically found between 121.0 and 136.2 ppm, and the carbon attached to the nitro group resonating around 136.3 ppm. chemicalbook.com

Table 3.2.1.1: ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) | Solvent | Source(s) |

| CH=N | 8.70 | CDCl₃ | chemicalbook.com |

| Aromatic H | 7.57 – 8.08 | CDCl₃ | chemicalbook.com |

| OH | (Not explicitly detailed in provided snippets) | DMSO-d6 | spectrabase.comnih.gov |

Table 3.2.1.2: ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ, ppm) | Solvent | Source(s) |

| C=N | 152.6 | CDCl₃ | chemicalbook.com |

| Aromatic C | 121.0 – 136.2 | CDCl₃ | chemicalbook.com |

| C-NO₂ | ~136.3 | CDCl₃ | chemicalbook.com |

Computational Prediction of NMR Chemical Shifts

Computational methods, including quantum chemical calculations and machine learning (ML) approaches, are increasingly employed to predict NMR chemical shifts. nih.govarxiv.orgchemaxon.comresearchgate.net These techniques are valuable for assigning complex spectra, verifying experimental findings, and predicting shifts for compounds where experimental data may be limited. nih.gov Advanced ML models, such as Graph Neural Networks (GNNs), have demonstrated high accuracy in predicting both ¹H and ¹³C chemical shifts, achieving mean absolute errors (MAEs) often below 0.1 ppm for ¹H and around 2 ppm for ¹³C. nih.govarxiv.org The accuracy of these predictions is contingent upon the quality of training data, the inclusion of solvent effects, and the specific computational methodology. nih.govarxiv.org While direct computational predictions for this compound are not detailed in the provided snippets, the established capabilities of these methods allow for reliable prediction and validation of its NMR spectra. mdpi.com

X-ray Diffraction Analysis of Crystal Structures

Analysis of Molecular Packing and Intermolecular Interactions (e.g., Hirshfeld Calculations)

Table 3.3.1.1: Hirshfeld Surface Analysis of Intermolecular Interactions in Related Oximes

| Interaction Type | Contribution (%) | Compound Studied (Example) | Source(s) |

| O···H | 8.8 – 11.1 | Related oximes | mdpi.comnih.gov |

| N···H | 3.4 – 5.7 | Related oximes | mdpi.comnih.gov |

| C···H | 29.4 – 30.3 | Related oximes | mdpi.comnih.gov |

| H···H | 29.2 – 41.7 | Related oximes | nih.gov |

| C···C | 1.6 – 3.6 | Related oximes | mdpi.comnih.gov |

Mass Spectrometry for Molecular Identification

Mass Spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nist.gov Electron Ionization (EI) is a common method, often resulting in characteristic fragmentation patterns that aid in structural identification. nist.govrsc.org For this compound, with a molecular formula of C₇H₆N₂O₃ and a molecular weight of 166.1341, the molecular ion peak (M⁺) is expected at m/z 166. chemicalbook.comnist.gov Fragmentation studies have indicated that the molecular ion can undergo loss of HNO, yielding an [M-HNO]⁺ ion. researchgate.net Other fragmentation pathways observed in related compounds can involve cleavage of bonds within the nitro group and the aromatic ring system. rsc.org High-resolution mass spectrometry (HRMS) can provide exact mass measurements, enabling the unambiguous determination of the elemental formula. rsc.org

Table 3.4.1: Mass Spectrometry Data for this compound and Related Fragments

| Ion Type | m/z | Relative Intensity (%) | Observation/Fragmentation Pathway | Source(s) |

| M⁺ | 166 | ~15.3 | Molecular ion | chemicalbook.comnist.gov |

| Fragment Ion | 135 | 100 | Key fragment | chemicalbook.com |

| Fragment Ion | 148 | 100 | Key fragment | rsc.org |

| Fragment Ion | 151 | 100 | Key fragment | rsc.org |

| [M-HNO]⁺ | (Not specified) | (Not specified) | Loss of HNO from M⁺ | researchgate.net |

Compound List

this compound

m-Nitrobenzaldoxime

p-Dimethylaminobenzaldoxime

o-Nitrobenzaldoxime

syn-O-Nitrobenzaldoxime

Benzaldehyde, 2-nitro-, oxime

Benzaldehyde, 2-nitro- oxime

1-((hydroxyimino)methyl)-2-nitrobenzene

Mechanistic and Reactivity Studies of 2 Nitrobenzaldoxime

Transformation Reactions of the Oxime Functionality

Dehydration to Nitriles

The conversion of aldoximes to nitriles is a significant chemical transformation, and 2-Nitrobenzaldoxime (B1352428) can be dehydrated to form 2-nitrobenzonitrile (B147312). This reaction is valuable as 2-nitrobenzonitrile serves as an important intermediate in the synthesis of various therapeutic and agricultural chemicals. sphinxsai.com A variety of reagents can facilitate this dehydration. For instance, stannic chloride (SnCl4) has been demonstrated to be an effective reagent for this conversion under solvent-free conditions, providing good to high yields. sphinxsai.comresearchgate.net In a study using SnCl4, this compound was converted to 2-nitrobenzonitrile in 90% yield after 25 minutes. sphinxsai.comresearchgate.net The reaction mechanism likely involves the coordination of the tin tetrachloride to the oxygen atom of the oxime, followed by elimination to form the nitrile. researchgate.net The presence of electron-withdrawing groups on the aromatic ring, such as the nitro group in this compound, has been observed to result in better yields and shorter reaction times. sphinxsai.comresearchgate.net

Other methods for the dehydration of aldoximes include the use of microwave irradiation in the presence of a catalyst, which can also provide the corresponding nitriles efficiently. qu.edu.sa The choice of method often depends on factors such as yield, reaction conditions, and environmental impact. sphinxsai.com

| Reagent/Condition | Product | Yield (%) | Reaction Time (min) |

| SnCl4 / Solvent-free | 2-Nitrobenzonitrile | 90 | 25 |

| Microwave / Catalyst | 2-Nitrobenzonitrile | - | - |

Regeneration of Carbonyl Compounds

Oximes are frequently used as protecting groups for aldehydes and ketones in organic synthesis. The regeneration of the parent carbonyl compound is a crucial deprotection step. In the case of this compound, this involves its conversion back to 2-nitrobenzaldehyde (B1664092). Several methods have been developed for this transformation, often involving mild and selective reagents to avoid unwanted side reactions.

One such method employs calcium hypochlorite (B82951) on moist montmorillonite (B579905) K-10 clay. This system has been shown to be effective for the regeneration of a variety of carbonyl compounds from their oximes under mild and heterogeneous conditions. For this compound, this method yielded 2-nitrobenzaldehyde in 76% yield after 3.65 hours. Another approach utilizes ammonium (B1175870) persulfate on silica (B1680970) gel under microwave irradiation in a solventless "dry" condition, which rapidly regenerates the carbonyl compound. researchgate.net Other reagents and methods for deoximation include ozone oxidation and the use of various oxidizing agents. researchgate.netnih.gov The selection of a particular method depends on the specific substrate and the desired reaction conditions.

| Reagent/Condition | Product | Yield (%) | Reaction Time (hr) |

| Ca(OCl)2 / Moist Montmorillonite K-10 | 2-Nitrobenzaldehyde | 76 | 3.65 |

| Ammonium Persulfate / Silica Gel / Microwave | 2-Nitrobenzaldehyde | - | - |

Beckmann Rearrangement Kinetics and Mechanisms

The Beckmann rearrangement is a well-known acid-catalyzed reaction that converts oximes into amides. For this compound, this rearrangement would yield 2-nitrobenzamide. The kinetics of the Beckmann rearrangement of various substituted benzaldoximes have been studied to understand the influence of substituents on the reaction rate. A kinetic study of the Beckmann rearrangement has been reported, though specific kinetic data for this compound is not detailed in the provided search results. tsijournals.com The mechanism of the rearrangement involves the protonation of the hydroxyl group of the oxime, followed by the migration of the group anti to the hydroxyl group to the nitrogen atom, leading to the formation of a nitrilium ion, which is then hydrolyzed to the amide. The stereochemistry of the oxime is a critical factor in determining the product of the rearrangement.

Role as a Deprotection Agent in Oligonucleotide Synthesis

Cleavage of Phosphate (B84403) Protecting Groups

In the chemical synthesis of oligonucleotides, protecting groups are employed to shield the reactive phosphate groups during the assembly of the nucleotide chain. After synthesis, these protecting groups must be removed. This compound, particularly the (E)-isomer, is utilized as a deprotection agent for this purpose. researchgate.netacs.org It is effective in cleaving aryl phosphate protecting groups, such as the 2-chlorophenyl group, from the internucleotidic linkages. nih.gov

The deprotection is typically carried out using an oximate salt, such as the N1,N1,N3,N3-tetramethylguanidinium salt of (E)-2-nitrobenzaldoxime, in a suitable solvent system like aqueous dioxane. nih.govbeilstein-journals.org This treatment leads to the formation of the deprotected dinucleoside phosphate diesters and 2-nitrobenzonitrile as a byproduct. The reaction is generally rapid and clean, occurring without significant internucleotide cleavage. nih.gov For instance, the 2-chlorophenyl phosphate protecting group can be readily cleaved within 30 minutes using (E)-2-nitrobenzaldoxime. The rate of unblocking can be influenced by the specific aryl protecting group and the isomer of the nitrobenzaldoxime used. nih.gov

| Protecting Group | Deprotection Agent | Key Features |

| 2-Chlorophenyl | (E)-2-Nitrobenzaldoxime / N1,N1,N3,N3-tetramethylguanidine | Rapid cleavage (within 30 min); minimal internucleotide cleavage. |

| Aryl esters | syn-2-Nitrobenzaldoximate ion | Faster reaction rates compared to the 4-isomer. nih.gov |

Stereoselective Unblocking Processes (e.g., syn-2-Nitrobenzaldoxime)

The stereochemistry of the oxime can play a crucial role in the deprotection of phosphate groups, particularly in the context of stereocontrolled synthesis of oligonucleotides. The syn-isomer of this compound has been identified as a particularly effective unblocking agent. nih.govresearchgate.netresearchgate.net Its conjugate base reacts more rapidly than the conjugate base of its 4-isomer in the deprotection of oligonucleotide aryl esters. nih.govresearchgate.netresearchgate.net

Specifically, the conjugate base of syn-2-Nitrobenzaldoxime was found to react approximately 4 times faster with an o-chlorophenyl ester and 2.5 times faster with a p-chlorophenyl ester compared to the 4-nitrobenzaldoximate ion. nih.govresearchgate.netresearchgate.net This enhanced reactivity makes syn-2-Nitrobenzaldoxime a preferred reagent for the removal of aryl protecting groups from the internucleotidic phosphate linkages in oligonucleotide synthesis. nih.govepdf.pub The use of specific oxime isomers can therefore contribute to more efficient and potentially stereoselective deprotection processes, which is a critical aspect in the synthesis of modified oligonucleotides.

| Oxime Isomer | Substrate | Relative Reactivity |

| syn-2-Nitrobenzaldoxime conjugate base | o-chlorophenyl ester | ~4 times faster than 4-nitrobenzaldoximate ion |

| syn-2-Nitrobenzaldoxime conjugate base | p-chlorophenyl ester | ~2.5 times faster than 4-nitrobenzaldoximate ion |

Based on a comprehensive review of scientific literature, it is not possible to generate an article on the mechanistic and reactivity studies of this compound focusing on Schiff base formation. The reason is that this compound, which has an oxime functional group (C=N-OH), does not undergo the chemical reaction known as Schiff base formation.

Schiff base formation is a characteristic reaction of aldehydes and ketones, which condense with primary amines to form an imine or azomethine group (C=N-R, where R is not a hydroxyl group). The correct precursor for the synthesis of Schiff bases in this chemical family is 2-Nitrobenzaldehyde , not this compound.

Therefore, an article detailing the "Schiff Base Formation" from this compound would be scientifically inaccurate as this specific reactivity is not a documented or characteristic transformation for this compound. Adherence to the principles of scientific accuracy and the strict constraints of the user's request precludes the creation of the specified content.

Coordination Chemistry and Metal Complexation of 2 Nitrobenzaldoxime

Ligand Behavior and Binding Modes of 2-Nitrobenzaldoxime (B1352428)

Oximes are characterized by the presence of a C=N double bond and a hydroxyl group attached to the carbon. This arrangement allows oximes to act as ligands through either the nitrogen atom of the imine group or the oxygen atom of the hydroxyl group, or both, exhibiting monodentate, bidentate, or bridging coordination modes nbu.ac.inchemijournal.comwikipedia.org. In the case of this compound, the molecule has the chemical formula C7H6N2O3 and a molecular weight of approximately 166.13 g/mol nih.govnih.govchemscene.com.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound typically involves reacting the ligand with appropriate metal salts or organometallic precursors. Characterization of these complexes relies on a suite of analytical techniques to confirm the formation of the coordination compounds and elucidate their properties.

Antimony Complexes of this compound

Specific studies have focused on the synthesis of antimony complexes using this compound. These complexes are typically prepared through oxidative addition reactions. For example, tri(meta-tolyl)antimony and tri(ortho-tolyl)antimony have been reacted with this compound in the presence of oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide to yield antimony(V) derivatives semanticscholar.orgresearchgate.netablesci.comcyberleninka.ru.

The synthesized antimony complexes include:

Bis(2-nitrobenzaldoximato)tri(meta-tolyl)antimony

µ2-oxo-bis[(2-nitrobenzaldoximato)tri(meta-tolyl)antimony]

Bis(2-nitrobenzaldoximato)tri(ortho-tolyl)antimony

These compounds have been characterized using techniques such as X-ray diffraction analysis semanticscholar.orgresearchgate.net.

Table 1: Antimony Complexes of this compound

| Complex Name | Ligand Used | Metal Precursor | Primary Characterization Method |

| Bis(2-nitrobenzaldoximato)tri(meta-tolyl)antimony | This compound | Tri(meta-tolyl)antimony | X-ray Diffraction |

| µ2-oxo-bis[(2-nitrobenzaldoximato)tri(meta-tolyl)antimony] | This compound | Tri(meta-tolyl)antimony | X-ray Diffraction |

| Bis(2-nitrobenzaldoximato)tri(ortho-tolyl)antimony | This compound | Tri(ortho-tolyl)antimony | X-ray Diffraction |

General Transition Metal Coordination Chemistry

While detailed syntheses and characterizations of this compound complexes with common transition metals like copper, nickel, or cobalt are not extensively detailed in the provided search snippets, oximes are well-established ligands in the coordination chemistry of these metals nbu.ac.inchemijournal.comwikipedia.org. General methods for characterizing metal complexes, applicable to those involving this compound, include elemental analysis to confirm stoichiometry, infrared (IR) spectroscopy to identify coordination-induced shifts in vibrational frequencies of functional groups, UV-Visible spectroscopy to study electronic transitions and infer geometry, and conductivity measurements to assess the ionic nature of the complexes bioline.org.brijcce.ac.irscirp.org. These techniques collectively provide insights into the structure and bonding within the coordination compounds.

Structural Elucidation of Coordination Compounds (e.g., X-ray Diffraction)

X-ray diffraction analysis is a pivotal technique for unequivocally determining the three-dimensional structures of coordination compounds, providing precise information about bond lengths, bond angles, coordination geometries, and intermolecular interactions semanticscholar.orgresearchgate.netijcce.ac.irscirp.orgrsc.org.

As noted in section 5.2.1, the antimony complexes of this compound have been structurally elucidated through X-ray diffraction analysis semanticscholar.orgresearchgate.net. These analyses have revealed that in some of these complexes, the antimony atom adopts a trigonal bipyramidal coordination geometry semanticscholar.orgresearchgate.net. The oxime ligands coordinate to the antimony center, with the coordination mode (e.g., monodentate via oxygen) being a key aspect of the structural determination semanticscholar.orgresearchgate.net. This detailed structural information is crucial for understanding the reactivity and properties of these organometallic compounds.

Theoretical and Computational Chemistry of 2 Nitrobenzaldoxime

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method widely used to investigate the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for detailed analysis of organic compounds like 2-Nitrobenzaldoxime (B1352428).

DFT calculations are instrumental in mapping the electronic landscape of this compound. Studies on closely related compounds, such as m-nitrobenzaldoxime, indicate that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are significantly delocalized across the molecule's conjugated π-system mdpi.com. This delocalization is a hallmark of molecules capable of intramolecular charge transfer, often correlating with electronic transitions observed in experimental spectroscopy mdpi.comresearchgate.netconicet.gov.ar. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that influences a molecule's electronic and optical properties, as well as its chemical reactivity mdpi.com. For m-nitrobenzaldoxime, the HOMO-LUMO excitation energy was reported to be 3.8178 eV mdpi.com. The HOMO represents the highest energy orbital from which electrons can be donated, while the LUMO represents the lowest energy orbital available for electron acceptance conicet.gov.ar.

DFT calculations enable the quantification of molecular reactivity through various descriptors. These include ionization potential (I), electron affinity (A), chemical potential (μ), hardness (η), and the electrophilicity index (ω) mdpi.comconicet.gov.ar. These parameters, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide insights into a molecule's stability and its propensity to engage in chemical reactions. For m-nitrobenzaldoxime, specific calculated values are as follows:

| Property | Value (eV) |

| HOMO Energy | -5.4399 |

| LUMO Energy | -1.221 |

| Ionization Potential (I) | 5.4399 |

| Electron Affinity (A) | 1.6221 |

| Chemical Potential (μ) | -3.5310 |

| Hardness (η) | 3.8178 |

| Electrophilicity (ω) | 1.6329 |

| HOMO-LUMO Gap | 4.2189 |

| HOMO-LUMO Excitation | 3.8178 |

Note: The values presented are for m-nitrobenzaldoxime, a close analogue, as specific numerical data for this compound were not detailed in the provided snippets.

A smaller HOMO-LUMO gap generally correlates with enhanced reactivity, particularly towards nucleophilic attack, as observed in comparative studies of related compounds mdpi.com. Furthermore, Molecular Electrostatic Potential (MEP) maps, generated via DFT, visually highlight regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites), aiding in the prediction of reaction pathways researchgate.netconicet.gov.ar.

Oxime derivatives, including benzaldoximes, can exist as geometric isomers, commonly referred to as syn and anti forms, depending on the relative orientation of the hydroxyl group and the imine nitrogen mpbou.edu.incdnsciencepub.com. The stability of these isomers is influenced by a combination of electronic and steric effects. While specific detailed conformational studies for this compound were not extensively detailed in the available search results, general investigations into oxime derivatives suggest that the electronic nature of substituents, such as the nitro group, can significantly impact the relative stability of stereoisomers cdnsciencepub.com. DFT calculations are employed to identify the most stable conformers and to quantify the energy differences between them, providing crucial information for understanding the molecule's preferred spatial arrangement and its behavior in various chemical environments researchgate.netresearchgate.net.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations offer a temporal perspective on molecular behavior, allowing researchers to observe the movement and interactions of atoms and molecules over time. Although specific MD studies focused exclusively on this compound were not detailed in the provided search snippets, MD simulations are a standard tool in computational chemistry. They are utilized to investigate phenomena such as mass transport characteristics within polymeric matrices researchgate.net, the dynamics of protein-ligand interactions nih.gov, and the behavior of molecules in complex solution or solid-state environments beilstein-journals.org. These simulations can elucidate dynamic processes like conformational fluctuations, molecular trafficking through confined spaces, and the influence of external factors on a molecule's structural integrity and interactions.

Thermodynamic Parameters and Reaction Pathway Analysis

Computational chemistry plays a vital role in determining thermodynamic parameters that govern chemical reactions and molecular stability. Methods such as DFT can be used to calculate key thermodynamic quantities, including standard enthalpies (ΔE), thermal enthalpies (ΔH), thermal entropies (ΔS), and Gibbs free energies (ΔG) researchgate.netsid.ir. These calculations, often performed at various temperatures, provide critical data for understanding reaction feasibility, identifying transition states, and predicting the most stable products sid.ir. While specific thermodynamic data for this compound were not explicitly detailed in the provided search results, computational studies on related oxime reactions demonstrate the utility of these methods in analyzing reaction energetics and elucidating reaction mechanisms sid.ir.

Supramolecular Chemistry and Molecular Recognition Via 2 Nitrobenzaldoxime Derivatives

Oxime-Mediated Anion Recognitionbeilstein-journals.org

The oxime functional group (-C=NOH) is well-suited for anion recognition due to the presence of both hydrogen bond donor (OH) and acceptor (N and O) sites. These features allow oxime-containing molecules to engage in specific interactions with anionic species, leading to the formation of stable host-guest complexes. Research has demonstrated the efficacy of oxime derivatives in acting as selective anion sensors.

One notable example involves the use of a calix researchgate.netpyrrole derivative functionalized with a p-nitrobenzaldoxime (B7855388) moiety. This receptor system has been synthesized and characterized for its ability to selectively recognize fluoride (B91410) ions (F⁻) researchgate.netresearchgate.nettandfonline.com. The recognition mechanism is primarily based on hydrogen bonding interactions between the acidic proton of the oxime group (and potentially the pyrrolic NH groups of the calix researchgate.netpyrrole scaffold) and the fluoride anion. Upon binding, this interaction leads to a detectable change in the receptor's properties, such as a colorimetric response, shifting from colorless to yellow researchgate.nettandfonline.com. Studies have indicated a 1:2 stoichiometry for the complex formed between the receptor and fluoride ions researchgate.nettandfonline.com. The selectivity for fluoride over other halide ions is attributed to the strong hydrogen-bonding affinity of fluoride with the receptor's functional groups researchgate.netresearchgate.nettandfonline.com. Beyond fluoride, other oxime-based systems have been explored for recognizing different anions, such as the formation of supramolecular, inter-ionic charge-transfer complexes with hexacyanoferrate(II) anions, highlighting the versatility of oximes in anion binding researchgate.net.

Table 1: Oxime-Mediated Anion Recognition Studies

| Receptor Component | Target Anion | Primary Recognition Mechanism | Observed Response | Selectivity | Stoichiometry (Receptor:Anion) | Citation(s) |

| Calix researchgate.netpyrrole-meso-3-aminophenyl-p-nitrobenzaldoxime | F⁻ | Hydrogen Bonding | Color Change (Yellow) | High for F⁻ | 1:2 | researchgate.nettandfonline.com |

| Calix researchgate.netpyrrole-meso-3-aminophenyl-p-nitrobenzaldoxime | Various Halides | Hydrogen Bonding | Colorimetric | Selective for F⁻ | Not specified | researchgate.net |

| Pyridinium-4-oximes | [Fe(CN)₆]⁴⁻ | Charge-Transfer Complexation | Formation of colored complex | Not specified | Not specified | researchgate.net |

Host-Guest Chemistry Involving Oximate Ions

Host-guest chemistry relies on the specific binding of a "guest" molecule within a larger "host" molecule or assembly. Oxime derivatives, and particularly their deprotonated forms, oximate ions (-C=NO⁻), play a role in this area. The oximate anion, being a charged species, can participate in electrostatic interactions and hydrogen bonding (as an acceptor) with complementary host molecules.

The oximate anion possesses increased polarity and can act as a strong hydrogen bond acceptor, influencing its interaction with host cavities or binding sites portlandpress.comresearchgate.net. In supramolecular chemistry, the formation of "complex hydrogen oximate anions" has been observed, where two oximate groups associate via hydrogen bonds involving nitroso functions, demonstrating inherent supramolecular assembly capabilities of the oximate structure itself researchgate.net. While direct examples of 2-Nitrobenzaldoxime (B1352428) specifically acting as a guest or host via its oximate form are less detailed in the provided literature, the general principles of host-guest interactions, such as complementarity in size, shape, and electronic properties, are applicable wiley.compsu.edu. The ability of oximate ions to participate in these non-covalent interactions makes them potential components or targets in host-guest systems designed for specific molecular recognition events.

Design of Supramolecular Assemblies

The design of supramolecular assemblies incorporating this compound derivatives allows for the creation of functional materials with tailored recognition properties. These assemblies are constructed through the self-assembly of molecular building blocks driven by a combination of non-covalent forces, including hydrogen bonding, π-π stacking, and van der Waals interactions ijesm.co.inslideshare.netwhiterose.ac.uk.

As highlighted in Section 7.1, a prime example is the integration of p-nitrobenzaldoxime into a calix researchgate.netpyrrole scaffold to create a sophisticated anion sensor researchgate.nettandfonline.com. This represents a deliberate design strategy where the nitrobenzaldoxime unit provides the specific anion-binding functionality, while the calix researchgate.netpyrrole acts as the macrocyclic host, forming a well-defined cavity. Such assemblies are engineered to exhibit selective binding and signal transduction, enabling the detection of target analytes like fluoride ions.

Furthermore, molecules related to nitrobenzaldoxime have been found within supramolecular gels, suggesting their potential incorporation into diverse self-assembled structures nih.gov. The broader field of supramolecular chemistry encompasses the creation of various architectures, such as metallacages and coordination complexes, which can also serve as hosts for molecular recognition and drug delivery applications nih.gov. The ability to precisely position functional groups like the nitrobenzaldoxime moiety within these larger, organized structures is key to developing advanced materials for sensing, catalysis, and other applications.

Compound List:

this compound

p-Nitrobenzaldoxime

Calix researchgate.netpyrrole-meso-3-aminophenyl-p-nitrobenzaldoxime

Hexacyanoferrate(II) anion

Fluoride ion (F⁻)

Advanced Applications in Organic Synthesis and Materials Chemistry

Intermediates in Fine Chemical Synthesis (e.g., Nitriles, Amines)

2-Nitrobenzaldoxime (B1352428) is a key precursor for the synthesis of other important organic compounds, particularly nitriles and amines.

Conversion to Nitriles

The oxime functional group in this compound can be readily dehydrated to yield the corresponding nitrile, 2-nitrobenzonitrile (B147312). This transformation is a common method for nitrile synthesis from aldoximes. Several reagents and conditions have been reported for this conversion, offering efficient routes with high yields.

One effective method involves the use of stannic chloride (SnCl4) as a dehydrating agent under solvent-free conditions. This procedure has demonstrated high efficiency and good yields for the conversion of various aldoximes to nitriles. Specifically, the reaction of this compound with SnCl4 proceeds smoothly, affording 2-nitrobenzonitrile in approximately 90% yield within 25 minutes.

Another approach utilizes sulfuryl fluoride (B91410) (SO2F2) in aqueous methanol (B129727), in the presence of sodium carbonate (Na2CO3), for the conversion of aldoximes to nitriles. This method is noted for its rapid and simple protocol, achieving excellent to quantitative yields for a variety of aldoximes, including those with nitro substituents.

Table 1: Conversion of this compound to 2-Nitrobenzonitrile

| Starting Material | Reagent/Conditions | Product | Yield (%) | Reaction Time | References |

| This compound | SnCl4, solvent-free | 2-Nitrobenzonitrile | 90 | 25 min | sphinxsai.comresearchgate.net |

| This compound | SO2F2, aq. MeOH, Na2CO3 | 2-Nitrobenzonitrile | High | Not specified | thieme-connect.com |

Reduction to Amines

The nitro group present in this compound can be reduced to an amino group, yielding 2-aminobenzaldoxime. This transformation is a fundamental reaction in organic synthesis, typically achieved through various reduction methods. Common reducing agents employed for aromatic nitro compounds include catalytic hydrogenation (e.g., H2 with Pd/C or Raney Nickel), metal-acid systems (e.g., Fe/AcOH, Zn/AcOH), or metal salts like tin(II) chloride (SnCl2). While specific yields for the reduction of this compound to 2-aminobenzaldoxime are not detailed in the provided snippets, these established methods are applicable. For instance, lithium aluminum hydride (LiAlH4) can reduce nitro compounds, though it may lead to azo products with aromatic nitro compounds commonorganicchemistry.com. Nanocatalysts, such as CoFe2O4@AA-M (Co, V), have also been explored for the reduction of nitro compounds to amines using sodium borohydride (B1222165) (NaBH4) rsc.org.

Precursors for Aza Heterocycles and Amides

The provided literature does not extensively detail the direct use of this compound as a precursor for the synthesis of aza heterocycles or amides. While related compounds, such as alpha-chloro-2-nitrobenzaldoxime (B11726027) biosynth.com and m-nitrobenzaldoxime researchgate.net, have been implicated in the formation of heterocycles like isoxazoles and oxadiazoles, specific examples involving this compound in these transformations are not prominently featured. Similarly, while amide formation can occur under certain microwave-assisted conditions involving related aldehydes and oximes qu.edu.sa, this compound's role as a direct precursor for amides is not clearly established in the provided search results.

Utility in Polymer Chemistry and Functional Material Design

The direct application of this compound in polymer chemistry or the design of functional materials is not explicitly described in the available search results. While "Material Science" and "Polymer Materials" are mentioned in the context of chemical suppliers chemscene.com, and related compounds like alpha-chloro-4-nitrobenzaldoxime (B1630466) are listed within broader categories of material building blocks cymitquimica.com, there is no specific research data presented that demonstrates the use of this compound for synthesizing polymers or creating functional materials.

Compound List:

this compound

2-Nitrobenzonitrile

2-Aminobenzaldoxime (Potential reduction product)

Alpha-chloro-2-nitrobenzaldoxime

Isoxazoles

m-Nitrobenzaldoxime

m-Nitrobenzonitrile

3-Benzoyl-5-(m-nitrophenyl)-1,2,4-oxadiazole

1,2,3-triazoles

Alpha-chloro-4-nitrobenzaldoxime

4-Nitrobenzaldoxime

Stereochemical Investigations: Syn/anti Isomerism of 2 Nitrobenzaldoxime

Isolation and Characterization of Isomeric Forms

Oximes, including aromatic aldoximes such as 2-Nitrobenzaldoxime (B1352428), can exist as syn and anti stereoisomers chemeurope.comwikipedia.org. The syn/anti nomenclature historically describes the relative positions of the alkyl or aryl group and the hydroxyl group with respect to the C=N bond. In the syn configuration, these groups are on the same side of the double bond, while in the anti configuration, they are on opposite sides wikipedia.orgstackexchange.com. Modern nomenclature often employs the E/Z system, which is based on priority rules and is generally more consistent across different classes of compounds wikipedia.orgstackexchange.com. For this compound, the (E)-isomer is recognized nih.gov.

The isolation of these isomeric forms typically involves synthesis followed by separation techniques. While specific detailed protocols for the isolation of this compound isomers are not extensively detailed in the provided literature, general methods for oxime isomer preparation are established tsijournals.com. For related compounds, separation can be achieved through techniques like stereoselective crystallization and fractional distillation researchgate.net.

Characterization of these isomers relies on a combination of physical and spectroscopic methods to confirm their structures and differentiate between the syn and anti forms.

Table 1: Physical Properties of this compound Isomers

| Property | Syn Isomer | Anti Isomer | Citation |

| Melting Point (°C) | 154 | 244 | tsijournals.com |

| λmax (nm) | - | 244 | tsijournals.com |

Melting point determination is a fundamental method for distinguishing isomers, with the syn and anti forms of this compound exhibiting significantly different melting points (154°C for syn and 244°C for anti) tsijournals.com. Spectroscopic techniques, particularly Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, also provide valuable information. UV-Vis spectroscopy can reveal differences in electronic transitions; generally, cis-isomers (akin to syn) absorb at lower wavelengths compared to their trans-isomers (akin to anti) bdu.ac.inmpbou.edu.in. For this compound, the anti isomer shows a λmax at 244 nm tsijournals.com. IR spectroscopy can differentiate isomers based on characteristic vibrational frequencies, such as the C=N stretching frequency, which may differ between syn and anti configurations bdu.ac.inmpbou.edu.in. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for unequivocally assigning stereochemistry by analyzing chemical shifts and coupling patterns of the nuclei researchgate.netbdu.ac.inmpbou.edu.in. Other physical properties, such as dipole moments, can also vary between isomers, reflecting differences in molecular polarity and planarity tsijournals.com.

Differential Reactivity and Stereoselective Transformations

While geometric isomers often exhibit similar chemical functionalities, subtle differences in their spatial arrangements can lead to distinct reactivities and enable stereoselective transformations. These differences can be exploited for the characterization and manipulation of isomeric mixtures.

One significant reaction where oxime stereochemistry plays a role is the Beckmann rearrangement. Kinetic studies have investigated the Beckmann rearrangement of anti-substituted benzaldoximes, revealing differential reaction rates between syn and anti isomers tsijournals.com. For several benzaldoxime (B1666162) derivatives, the ratio of rate constants (ksyn/kanti) has been found to be greater than unity, indicating that the anti isomer often reacts faster under specific conditions tsijournals.com.

Furthermore, the stereochemistry of oximes can influence their participation in cyclization reactions. For instance, in related compounds like 2-chloro-5-nitrobenzaldoxime, one isomer readily undergoes cyclization upon treatment with sodium hydroxide (B78521), while the other does not, allowing for differentiation based on reactivity bdu.ac.inmpbou.edu.in. This suggests that the proximity of functional groups, dictated by the syn or anti arrangement, can impact the feasibility of intramolecular reactions.

In specific synthetic applications, the (E)-isomer of this compound has been noted for its utility in chemical processes, such as the removal of phosphate (B84403) protecting groups in oligonucleotide synthesis acs.org. This highlights how the distinct stereochemical configuration of an isomer can be leveraged for targeted chemical transformations.

Spectroscopic Differentiation of Isomers

Spectroscopic methods are indispensable for distinguishing between the syn and anti isomers of this compound, providing detailed insights into their molecular structures.

UV-Vis Spectroscopy: As mentioned, UV-Vis spectroscopy can differentiate isomers based on their absorption maxima (λmax) and molar extinction coefficients. Generally, syn (or cis) isomers tend to absorb at shorter wavelengths and with lower intensity compared to their anti (or trans) counterparts bdu.ac.inmpbou.edu.in. For this compound, the anti isomer exhibits a characteristic absorption maximum at 244 nm tsijournals.com.

IR Spectroscopy: Infrared spectroscopy is sensitive to the vibrational modes of molecules. Differences in the position and intensity of absorption bands, particularly those associated with the C=N stretching vibration and potentially O-H stretching due to hydrogen bonding, can help distinguish between syn and anti isomers bdu.ac.inmpbou.edu.in.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for stereochemical assignment. ¹H NMR spectra can reveal differences in the chemical shifts and coupling constants of protons in the syn and anti isomers due to their distinct electronic environments and spatial relationships. Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton, with carbon atoms in different isomeric environments exhibiting unique chemical shifts researchgate.netbdu.ac.inmpbou.edu.in. The availability of ¹³C NMR data for this compound further supports its use in isomer differentiation nih.gov.

Compound List:

this compound

Conclusion and Future Research Perspectives

Summary of Key Research Findings on 2-Nitrobenzaldoxime (B1352428)

This compound has proven to be a versatile compound in organic synthesis, particularly in the field of nucleic acid chemistry. A significant body of research highlights its application as a crucial reagent in the deprotection of phosphate (B84403) groups during the synthesis of oligonucleotides. Specifically, the E-isomer of this compound, in conjunction with a non-nucleophilic base like N¹,N¹,N³,N³-tetramethylguanidine (TMG), is effective for the removal of aryl protecting groups, such as the 2-chlorophenyl group, from internucleotide phosphate linkages. oup.comopenaccessgovernment.org This deprotection is a critical step in both solution-phase and solid-phase phosphotriester and H-phosphonate approaches to oligonucleotide synthesis. oup.comias.ac.inresearchgate.net

The reaction proceeds smoothly, converting phosphorothioate (B77711) triesters to standard phosphodiester linkages and facilitating the removal of other protecting groups under mild conditions, which is essential for the integrity of the synthesized DNA and RNA sequences. oup.comopenaccessgovernment.org Research has demonstrated its utility in the synthesis of both linear and cyclic oligoribonucleotides. oup.com The use of this compound allows for the efficient deprotection of fully protected oligonucleotides, leading to the desired final products in high purity. ias.ac.in

Beyond its role in oligonucleotide synthesis, this compound serves as a precursor in other chemical transformations. For instance, it is an intermediate in the synthesis of 4-bromo-2-nitrobenzaldoxime, a component in a synthetic pathway to Tyrian purple. semanticscholar.org Additionally, there are documented methods for the synthesis of this compound itself, such as the reaction of o-nitrotoluene under specific conditions, although this can sometimes lead to the formation of dimers as by-products. google.com

Emerging Research Avenues and Challenges

Emerging research is focused on optimizing synthetic routes and expanding the applications of this compound and related compounds. One area of interest is the development of more efficient and environmentally friendly synthetic methodologies. This includes exploring solvent-free, microwave-assisted synthesis of oximes from aldehydes, which offers advantages in terms of reaction times and yields. qu.edu.sa

Furthermore, the broader family of oximes and their ethers are being investigated for novel applications, such as in the development of new fragrances. researchgate.net This suggests a potential for this compound to be explored in fields beyond nucleic acid chemistry, although its specific utility in this area is yet to be determined. The study of the mass spectra of nitroarenes, including this compound, continues to be an area of academic interest, providing insights into the fragmentation patterns and ion chemistry of these molecules. acs.org

Potential for New Synthetic Methodologies and Applications

The development of novel synthetic methodologies for this compound and its derivatives holds considerable promise. For example, methods for the direct ortho-nitration of substituted benzaldoximes, where an O-methyl aldoxime acts as a removable directing group, could provide a more direct route to 2-nitrobenzaldehydes and, consequently, 2-nitrobenzaldoximes. researchgate.net

The versatility of the oxime functional group opens up possibilities for its use as a "convertible" nucleoside in the post-synthetic modification of oligonucleotides. glenresearch.com This approach allows for the introduction of a wide range of functionalities into DNA and RNA strands, which is valuable for studies in carcinogenesis, protein-DNA interactions, and the development of therapeutic oligonucleotides. While current research has focused on other convertible nucleosides, the principles could potentially be extended to derivatives of this compound.

Moreover, the synthesis of various aryl aldoximes, including m-nitrobenzaldoxime, has been achieved with high yields, and these compounds have been investigated for their biological activities. nih.gov This points to the potential for exploring the biological properties of this compound and its derivatives, which could lead to new applications in medicinal chemistry. The synthesis of isoxazolin-3-yl-acylbenzenes, where this compound can be a minor by-product, highlights the complex reactivity of related nitro-aromatic compounds and suggests that a deeper understanding could lead to new synthetic pathways and applications. google.com

Q & A

Q. What are the established synthetic routes for 2-Nitrobenzaldoxime, and how can its purity be verified in laboratory settings?

- Methodological Answer :

The synthesis typically involves condensation of 2-nitrobenzaldehyde with hydroxylamine hydrochloride under acidic or basic conditions. Characterization requires a combination of techniques:- Spectroscopy : Confirm structure via FT-IR (oxime N-O stretch at ~930 cm⁻¹) and NMR (distinct aldehyde proton absence and oxime proton at ~8-10 ppm).

- Chromatography : Use HPLC or TLC with UV detection to assess purity (>95% by area normalization) .

- Elemental Analysis : Validate empirical formula (C₇H₆N₂O₃) with ≤0.3% deviation .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particles.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound inhibit caffeic acid O-methyltransferase (COMT) activity, and what experimental designs can validate its mechanism?

- Methodological Answer :

- Enzyme Assays : Measure COMT activity spectrophotometrically using S-adenosylmethionine (SAM) and caffeic acid as substrates. Compare activity in the presence of this compound (0.1–1.0 mM) against controls .

- Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, shows a 60% reduction in COMT activity at 0.5 mM, suggesting competitive inhibition .

- Structural Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding interactions with COMT’s active site .

- Enzyme Assays : Measure COMT activity spectrophotometrically using S-adenosylmethionine (SAM) and caffeic acid as substrates. Compare activity in the presence of this compound (0.1–1.0 mM) against controls .

Q. How can researchers resolve contradictions in reported inhibitory potency of this compound across studies?

- Methodological Answer :

- Meta-Analysis Framework : Apply PRISMA guidelines to systematically compare studies, accounting for variables like assay pH, temperature, and enzyme source .

- Sensitivity Analysis : Use tools like RevMan to quantify heterogeneity (I² statistic) and identify outliers. For instance, discrepancies in IC₅₀ values may arise from differences in SAM concentration .

- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., pH 7.4, 25°C) to isolate methodological variability .

Q. What strategies enable comparative analysis of this compound with its structural analogs (e.g., 3-Nitrobenzaldoxime) in biological systems?

- Methodological Answer :

- Dose-Response Profiling : Test analogs at equimolar concentrations (e.g., 0.1–10 mM) in parallel COMT assays. indicates 3-Nitrobenzaldoxime exhibits 20% lower IC₅₀, likely due to nitro group positioning .

- QSAR Modeling : Correlate substituent effects (e.g., nitro group orientation) with inhibitory potency using partial least squares regression .

- Cellular Uptake Studies : Use fluorescence tagging (e.g., dansyl derivatives) to compare intracellular accumulation in plant or mammalian cell lines .

Q. How can researchers design experiments to investigate off-target effects of this compound in complex biological systems?

- Methodological Answer :

- Omics Approaches : Conduct RNA-seq or proteomics on treated Arabidopsis thaliana (see ) to identify differentially expressed genes/proteins unrelated to COMT .

- Phenotypic Screening : Monitor growth parameters (root length, biomass) in plant models exposed to this compound (0.05–0.5 mM) over 14 days .

- Cross-Reactivity Assays : Test inhibition of related enzymes (e.g., chalcone O-methyltransferase) to assess specificity .

Data Contradiction Analysis

Q. What statistical frameworks are appropriate for synthesizing conflicting data on this compound’s physicochemical properties?

- Methodological Answer :

- Network Meta-Analysis : Integrate disparate datasets (e.g., solubility, logP) using Bayesian models to estimate pooled means and credible intervals .

- Principal Component Analysis (PCA) : Reduce dimensionality of variables (e.g., solvent polarity, temperature) to identify dominant factors influencing property variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.